molecular formula C7H13N3O2 B183236 7-Azidoheptanoic Acid CAS No. 135920-28-4

7-Azidoheptanoic Acid

Cat. No. B183236
Key on ui cas rn: 135920-28-4
M. Wt: 171.2 g/mol
InChI Key: BUFLEAPQHWPYTO-UHFFFAOYSA-N
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Patent
US07465544B2

Procedure details

7-azidoheptanoic acid (64) was synthesized from 7-bromoheptanoic acid 63 as shown above. To 914 mg of 7-bromoheptanoic acid (63) (commercially available from Matrix Scientific, Columbia, S.C.) (4.4 mmol) was added 15 mL anhydrous DMF. To the stirring solution was added 914 mg NaN3 (14 mmol, 3.2 eq) at room temperature. The clear solution was warmed to 60° C. for a period of 6 h. The solution was then cooled to room temperature and diluted with 50 mL CH2Cl2. The organic layer was washed with cold 1N HCl (7×50 mL) and brine (2×50 mL), then dried over anhydrous Na2SO4. Filtration and removal of solvent afforded 709 mg crude 7-azidoheptanoic acid 64 in 94% yield which was of suitable purity for continued progression enroute to materials 65 and 66. An NMR analysis was performed where: 1H NMR (400 MHz, CDCl3) δ 11.55 (bs, 1H), 3.14 (t, J=6.8 Hz, 2H), 2.22 (t, J=7.2 Hz, 2H), 1.56-1.45 (m, 4H), 1.30-1.24 (m, 4H); 13C NMR (400 MHz, CDCl3) δ 178.3, 51.1, 33.7, 28.5, 28.4, 26.2, 24.4. HRMS (ESI) calculated. for C7H13N3O2 (M−H): 170.0930, measured: 170.0930.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
914 mg
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
914 mg
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8]([OH:10])=[O:9].CN(C=O)C.[N-:16]=[N+:17]=[N-:18].[Na+]>C(Cl)Cl>[N:16]([CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8]([OH:10])=[O:9])=[N+:17]=[N-:18] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCCC(=O)O
Step Two
Name
Quantity
914 mg
Type
reactant
Smiles
BrCCCCCCC(=O)O
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
914 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled to room temperature
WASH
Type
WASH
Details
The organic layer was washed with cold 1N HCl (7×50 mL) and brine (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
Filtration and removal of solvent

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])CCCCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 709 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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